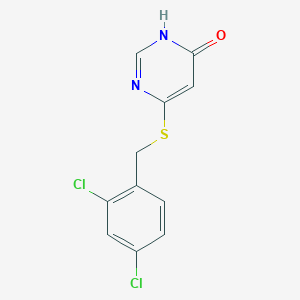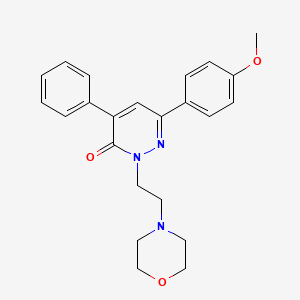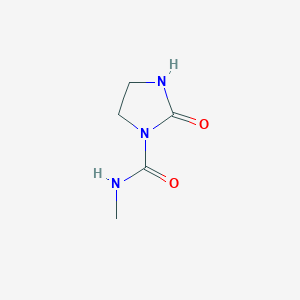![molecular formula C11H9Cl2NO2S B12920920 5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-77-5](/img/structure/B12920920.png)
5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 2,4-dichlorobenzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may involve bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.
Wissenschaftliche Forschungsanwendungen
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazole: Similar structure but lacks the carbonyl group at the 3-position.
2,4-Dichlorobenzylthioisoxazole: Similar structure but with variations in the substitution pattern on the isoxazole ring.
Uniqueness
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the 2,4-dichlorobenzylthio group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
89660-77-5 |
|---|---|
Molekularformel |
C11H9Cl2NO2S |
Molekulargewicht |
290.2 g/mol |
IUPAC-Name |
5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(10(13)3-8)5-17-6-9-4-11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
InChI-Schlüssel |
HLWVIZSSHOEFII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=CC(=O)NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


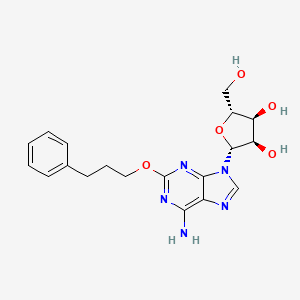

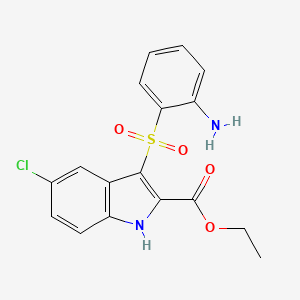
methanone](/img/structure/B12920857.png)
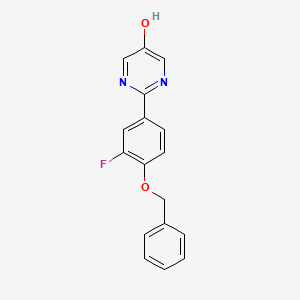

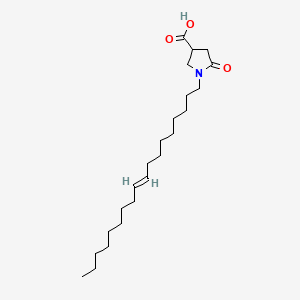
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

